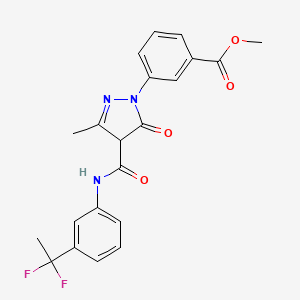
Irak4-IN-17
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Irak4-IN-17 is a potent inhibitor of interleukin-1 receptor-associated kinase 4 (IRAK4), a serine/threonine kinase that plays a crucial role in the signaling pathways of toll-like receptors (TLRs) and interleukin-1 receptors (IL-1Rs). These pathways are essential for innate immune responses and inflammation. Inhibition of IRAK4 has shown promise in treating various inflammatory and autoimmune diseases, as well as certain cancers .
Análisis De Reacciones Químicas
Irak4-IN-17 undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used .
Aplicaciones Científicas De Investigación
Irak4-IN-17 has a wide range of scientific research applications. In chemistry, it is used to study the inhibition of IRAK4 and its effects on signaling pathways. In biology, it helps in understanding the role of IRAK4 in immune responses and inflammation. In medicine, this compound is being investigated for its potential to treat autoimmune diseases, inflammatory conditions, and certain cancers. In industry, it is used in the development of new therapeutic agents targeting IRAK4 .
Mecanismo De Acción
Irak4-IN-17 exerts its effects by inhibiting the kinase activity of IRAK4. This inhibition prevents the phosphorylation and activation of downstream signaling molecules, such as nuclear factor kappa B (NF-κB) and mitogen-activated protein kinases (MAPKs). By blocking these pathways, this compound reduces the production of pro-inflammatory cytokines and chemokines, thereby modulating immune responses and inflammation .
Comparación Con Compuestos Similares
Irak4-IN-17 is unique in its high potency and selectivity for IRAK4. Similar compounds include other IRAK4 inhibitors, such as PF-06650833 and BAY 1834845, which also target the same kinase but may differ in their pharmacokinetic properties and efficacy. The uniqueness of this compound lies in its specific binding affinity and the ability to effectively inhibit IRAK4-mediated signaling pathways .
Propiedades
Fórmula molecular |
C17H20F2N8O |
|---|---|
Peso molecular |
390.4 g/mol |
Nombre IUPAC |
N-[3-(difluoromethyl)-1-methylpyrazol-4-yl]-6-[[(3R)-piperidin-3-yl]amino]imidazo[1,2-b]pyridazine-3-carboxamide |
InChI |
InChI=1S/C17H20F2N8O/c1-26-9-11(15(25-26)16(18)19)23-17(28)12-8-21-14-5-4-13(24-27(12)14)22-10-3-2-6-20-7-10/h4-5,8-10,16,20H,2-3,6-7H2,1H3,(H,22,24)(H,23,28)/t10-/m1/s1 |
Clave InChI |
UEBUQGYHDQFQRH-SNVBAGLBSA-N |
SMILES isomérico |
CN1C=C(C(=N1)C(F)F)NC(=O)C2=CN=C3N2N=C(C=C3)N[C@@H]4CCCNC4 |
SMILES canónico |
CN1C=C(C(=N1)C(F)F)NC(=O)C2=CN=C3N2N=C(C=C3)NC4CCCNC4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


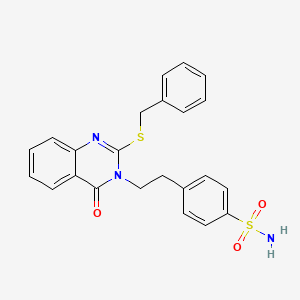


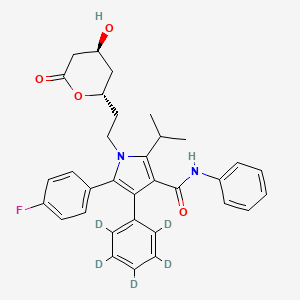
![1-(3',6'-Bis(ethylamino)-2',7'-dimethyl-3-oxospiro[isoindoline-1,9'-xanthen]-2-yl)-3-phenylurea](/img/structure/B12400538.png)
![(4S,5S)-5-(2-chlorophenyl)-4-[5-(2-phenylethynyl)pyridin-3-yl]-1,3-oxazolidin-2-one](/img/structure/B12400542.png)

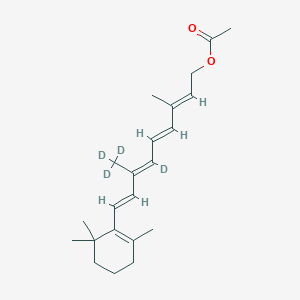
![(4S,5S)-5-(2-chlorophenyl)-4-[5-(2-phenylethynyl)pyridin-3-yl]-1,3-oxazolidin-2-one](/img/structure/B12400551.png)
![7-(2-Deoxy-|A-D-erythro-pentofuranosyl)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B12400557.png)
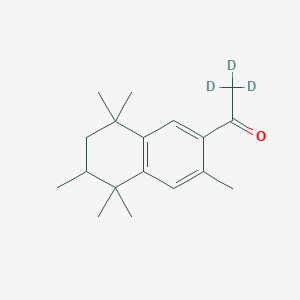
![N-[1-[(2R,6S)-6-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]morpholin-2-yl]-2-oxopyrimidin-4-yl]benzamide](/img/structure/B12400570.png)

